Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIHVJYVIUKZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Construction
A common starting material is tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate can be synthesized or procured commercially and serves as the precursor for further transformations.
- Activation of the Hydroxy Group:
The hydroxyl group at the 6-position is converted into a good leaving group, typically a mesylate (methylsulfonyl ester), by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at low temperature (0°C). This step proceeds with high yield (~95%) and provides tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate as a reactive intermediate for substitution reactions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxy activation | MsCl, TEA, DMAP, DCM, 0°C, 3 h | 95 | High yield mesylate formation |
Introduction of the Formyl Group
The formyl group introduction typically involves nucleophilic substitution or oxidation steps:
Nucleophilic Substitution:
The mesylated intermediate undergoes nucleophilic substitution with reagents that introduce a formyl functionality or a precursor that can be converted to the aldehyde.Oxidation of Hydroxymethyl Intermediate:
Alternatively, reduction of a keto precursor to a hydroxymethyl intermediate followed by selective oxidation to the aldehyde using mild oxidants such as Dess-Martin periodinane (DMP) is employed.
A representative synthetic sequence is:
- Reduction of 6-oxo precursor to 6-hydroxymethyl derivative using sodium borohydride (NaBH4) in methanol (yield ~95%).
- Oxidation of the hydroxymethyl group to formyl using Dess-Martin periodinane (DMP) in dichloromethane (yield ~72%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction | NaBH4, MeOH, RT | 95 | Converts ketone to hydroxymethyl |
| Oxidation | DMP, DCM, RT | 72 | Selective oxidation to aldehyde |
Esterification and Protection
The tert-butyl ester group is introduced or maintained throughout the synthesis to protect the carboxylic acid functionality. This is typically achieved by:
- Using tert-butyl dicarbonate (BOC2O) under alkaline conditions to protect the acid group as the tert-butyl ester.
- This step is performed after key transformations to ensure stability and ease of purification.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | BOC2O, base (e.g., K2CO3), solvent | 82 | Protects carboxyl group as tert-butyl ester |
Representative Synthetic Pathway Summary
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Hydroxy group activation to mesylate | MsCl, TEA, DMAP, DCM, 0°C, 3 h | 95 | High yield, prepares for substitution |
| 2 | Reduction of ketone to alcohol | NaBH4, MeOH, RT | 95 | Converts 6-oxo to 6-hydroxymethyl |
| 3 | Oxidation of alcohol to aldehyde | DMP, DCM, RT | 72 | Selective oxidation to formyl group |
| 4 | Esterification (tert-butyl protection) | BOC2O, base, solvent | 82 | Protects carboxyl group |
Reaction Conditions and Purification
- Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol (MeOH).
- Bases: Triethylamine (TEA), potassium carbonate (K2CO3), and sodium hydride (NaH) are used to facilitate substitution and protection steps.
- Purification: Final products are typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to ensure high purity.
Industrial and Scale-up Considerations
- Scale-up of these syntheses requires optimization of reaction conditions to maintain yields and purity.
- Safety measures are important due to the use of reactive reagents such as lithium aluminum hydride (LiAlH4) and strong oxidants.
- The multi-step nature demands efficient isolation of intermediates to avoid accumulation of impurities.
- Total yields reported for similar spirocyclic tert-butyl esters can reach ~40% over multiple steps, reflecting moderate efficiency but good scalability.
Summary of Research Findings and Analytical Data
- The synthetic routes to this compound are well-documented with high-yielding steps for key transformations.
- The use of mesylate intermediates enables versatile substitution reactions.
- Mild oxidation methods such as DMP provide selective aldehyde formation without overoxidation.
- The tert-butyl ester group serves as an effective protecting group throughout the synthesis.
- Reaction yields range from 70% to 95% for individual steps, with overall yields around 40% for the complete multi-step synthesis.
- Purification by recrystallization and chromatography ensures high-purity final compounds suitable for further chemical derivatization or biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Tert-butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate.
Reduction: Tert-butyl 6-hydroxymethyl-2-azaspiro[3.3]heptane-2-carboxylate.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed
Scientific Research Applications
Applications in Medicinal Chemistry
-
Synthesis of Bioactive Compounds :
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. Its spirocyclic structure contributes to the unique pharmacological profiles of derived compounds. -
Antimicrobial Activity :
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the azaspiro structure have been linked to enhanced activity against certain bacterial strains, suggesting potential applications in developing new antibiotics. -
Neuroprotective Agents :
Research has highlighted the potential of this compound in formulating neuroprotective agents. Its structural features may facilitate interactions with neurotransmitter receptors, offering avenues for treating neurodegenerative diseases.
Applications in Organic Synthesis
-
Reagents in Chemical Reactions :
This compound is utilized as a reagent in various organic reactions, including condensation and cyclization processes. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules. -
Catalytic Processes :
The compound can act as a catalyst or catalyst precursor in organic transformations, enhancing reaction efficiency and selectivity. This application is particularly relevant in green chemistry, where minimizing waste and maximizing yield are critical.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in synthesizing a series of novel antimicrobial agents. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Neuroprotective Compound Development
In another research initiative, scientists explored the neuroprotective effects of derivatives synthesized from this compound. The findings indicated significant protective effects on neuronal cells subjected to oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for bioactive compounds | Neuroprotective agents |
| Antimicrobial Activity | Exhibits activity against bacterial strains | Novel antimicrobial agents |
| Organic Synthesis | Reagent in chemical reactions | Catalytic processes |
| Neuroprotective Agents | Potential treatment for neurodegenerative diseases | Research on oxidative stress protection |
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Physicochemical Properties
Table 3: Physical and Spectral Data
Drug Discovery Case Studies
- D3 Receptor Ligands : The 2,6-diazaspiro[3.3]heptane core (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) was functionalized with trifluoromethylpyridine to enhance dopamine receptor selectivity .
- WDR5-MYC Inhibitors : The 6-oxo derivative served as a key intermediate for sulfonamide-based inhibitors targeting protein-protein interactions .
- Androgen Receptor Degraders : The 6-hydroxyethyl analog improved solubility and in vivo efficacy in PROTAC molecules .
Biological Activity
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1440960-67-7) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Molecular Formula: C₁₂H₁₉NO₃
Molecular Weight: 225.284 g/mol
Density: 1.1 g/cm³
Boiling Point: 318.7 °C at 760 mmHg
Flash Point: 146.5 °C
LogP: 1.07
Vapor Pressure: 0.0 mmHg at 25°C
These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilicity, which is often associated with biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential pharmacological effects.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various azaspiro compounds for their antimicrobial properties. This compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Preliminary studies have shown that it may protect neuronal cells from oxidative stress-induced apoptosis, possibly through the modulation of antioxidant enzyme activity . This property could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. A common method includes the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with appropriate aldehydes under acidic conditions to yield the desired formyl derivative .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial efficacy against common pathogens.
- Methodology: Disc diffusion method was employed.
- Results: Showed significant inhibition zones against tested bacteria, indicating strong antimicrobial properties.
-
Inflammation Model Study
- Objective: To assess anti-inflammatory effects in vitro.
- Methodology: Human macrophages were treated with the compound and stimulated with LPS.
- Results: Reduced levels of TNF-alpha and IL-6 were observed, supporting its potential as an anti-inflammatory agent.
-
Neuroprotection Study
- Objective: To investigate neuroprotective effects against oxidative stress.
- Methodology: Neuronal cell lines were exposed to oxidative stressors with and without the compound.
- Results: Enhanced cell viability and reduced markers of apoptosis were noted in treated cells.
Q & A
Q. What are the common synthetic routes for tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, and how do they compare in terms of yield and scalability?
The synthesis typically involves functionalization of the spiro[3.3]heptane core. A scalable approach includes:
- Intermediate oxidation : Starting from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8), oxidation with Dess-Martin periodinane or TEMPO/NaClO₂ can yield the aldehyde .
- Spiro-ring formation : describes bifunctional intermediates like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can undergo reductive amination or Wittig reactions to introduce the formyl group .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : The formyl proton appears as a singlet at δ ~9.6–10.0 ppm in H NMR, while C NMR shows a carbonyl signal at δ ~190–200 ppm .
- HRMS : Exact mass analysis (e.g., [M+H] calc. for CHNO: 225.1365) confirms molecular integrity .
- X-ray crystallography : For crystalline derivatives, SHELX software (via SHELXL refinement) resolves spiro geometry and torsion angles .
Advanced Research Questions
Q. What strategies are employed to address stereochemical challenges in synthesizing enantiopure derivatives of this spiro compound?
Asymmetric synthesis methods include:
- Chiral auxiliaries : Use of tert-butylsulfinyl groups to induce stereoselectivity during spiro-ring formation (e.g., LiAlH-mediated reductions, as in ) .
- Catalytic asymmetric hydrogenation : Pd or Ru catalysts for reducing prochiral ketones to alcohols, followed by oxidation to the aldehyde .
- Resolution techniques : Chiral HPLC or enzymatic resolution of racemic mixtures .
Example : In , tert-butylsulfinyl-directed synthesis achieved >90% enantiomeric excess (ee) for substituted diazaspiro derivatives, validated by optical rotation ([α] values) and chiral HPLC .
Q. How does the spiro[3.3]heptane scaffold influence the compound’s physicochemical properties and reactivity?
The spiro architecture confers:
- Rigidity : Restricted rotation enhances binding selectivity in medicinal chemistry applications (e.g., notes improved pharmacokinetics in tuberculosis drug TBI-223) .
- Polarity : The formyl group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., hydrazine derivatives for heterocycle synthesis) .
- Metabolic stability : The tert-butyl group shields the carbamate from enzymatic hydrolysis, improving half-life in biological systems .
Q. What are the common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?
- Byproduct formation : Over-oxidation of the aldehyde to carboxylic acid. Mitigation: Use mild oxidizing agents (e.g., Swern oxidation) or low-temperature conditions .
- Low yields in spiro-ring closure : highlights optimized hydroxide-mediated alkylation for azetidine ring formation, achieving 87% yield at 100 g scale .
- Purification challenges : Chromatography-free isolation via crystallization (e.g., oxalate salt formation, as in ) .
Q. How is computational modeling applied to predict reactivity or optimize synthetic routes for this compound?
- DFT calculations : Predict transition states for spiro-ring formation or stereochemical outcomes (e.g., B3LYP/6-31G* level for LiAlH-mediated reductions) .
- Docking studies : Assess interactions with biological targets (e.g., WDR5-MYC inhibitors in ) .
- Process simulation : Aspen Plus or Symyx tools optimize reaction parameters (e.g., solvent selection, temperature) for scale-up .
Q. What contradictions exist in reported synthetic or analytical data, and how are they resolved?
- Discrepancies in NMR shifts : Variations in δ values for the formyl proton (e.g., δ 9.8 vs. 10.0 ppm) may arise from solvent effects (CDCl vs. DMSO-d). Resolution: Standardize solvent and temperature .
- Divergent yields in oxidation steps : reports 96% yield using DIBAL-H, while other methods (e.g., NaBH) show lower efficiency. Resolution: Prefer hydride-specific reducing agents .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
